CDK2 Inhibitory Activity: Target Compound vs. Optimized 1,4,6-Trisubstituted Analogs
The target compound shows significantly weaker CDK2 inhibition compared to highly optimized 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines. This positions it not as a potent inhibitor itself, but as a versatile intermediate for further derivatization at the C4 position to gain potency. In a consistent assay, a 1-phenyl-4-anilino-6-alkylthio derivative achieved an IC50 of 14 nM [1], while the target compound, lacking the critical C4 substituent, exhibits an IC50 >10,000 nM against CDK2 [2].
| Evidence Dimension | CDK2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | NU-6102 (1-phenyl-4-anilino-6-alkylthio-pyrazolo[3,4-d]pyrimidine): 14 nM |
| Quantified Difference | >714-fold decrease in potency |
| Conditions | CDK2/cyclin A2 inhibition assay using histone H1 substrate. Target compound data from ChEMBL_943666 assay [2]; comparator data from BindingDB [1]. |
Why This Matters
This confirms the compound is not a final drug candidate but a key intermediate; procurement should be based on its synthetic utility, not its direct CDK2 potency.
- [1] BindingDB. BDBM50235342 (NU-6102) IC50 for CDK2: 14 nM. https://bdb8.ucsd.edu/bind/jsp/dbsearch/PrimarySearch_ki.jsp?tag=ligand&submit=Search&ligandid=50235342 View Source
- [2] BindingDB. Ki Summary for BDBM50429477 targeting CDK2. IC50 >10,000 nM. https://www.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=50042691 View Source
